1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE
Description
Properties
IUPAC Name |
(4-fluorophenyl)-(4-methylpiperazin-1-yl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2S/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZCEULLYLTHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE typically involves the reaction of 4-fluorobenzenecarbothioyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioyl group to a thiol or a sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZENECARBOTHIOYL)-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Thiocarbonyl vs. Carbonyl Derivatives
- 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine (CAS RN: 332850-87-0): Replaces the thiocarbonyl with a carbonyl (C=O) group.
Halogen Substituent Variations
- 1-(4-Bromophenyl)-4-methylpiperazine (CAS RN: 130307-08-3): Substitutes the fluorobenzenecarbothioyl group with a bromophenyl moiety.
- 1-(4-Iodobenzyl)-4-methylpiperazine (CAS RN: 102294-97-3):
Piperazine Substituent Modifications
- (4-Ethylpiperazinyl)(4-methoxyphenyl)methanethione (CAS RN: 524037-29-4):
Structural Isomerism and Positional Effects
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-(4-Fluorobenzenecarbothioyl)-4-methylpiperazine is a chemical compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources.
- IUPAC Name : 1-(4-Fluorobenzenecarbothioyl)-4-methylpiperazine
- Molecular Formula : C12H14F2N2S
- Molecular Weight : 256.32 g/mol
- CAS Number : 56743-03-4
Structure
The compound features a piperazine ring substituted with a 4-fluorobenzenecarbothioyl group, which is hypothesized to contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that derivatives of piperazine, including compounds similar to 1-(4-fluorobenzenecarbothioyl)-4-methylpiperazine, exhibit significant anticancer activities. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
- Case Study : A study evaluated the anticancer potential of piperazine derivatives and found that modifications at the aromatic ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The presence of electron-withdrawing groups like fluorine was noted to increase activity due to better interaction with biological targets .
Antimicrobial Activity
Piperazine derivatives are also known for their antimicrobial properties. The incorporation of the fluorobenzene moiety is believed to enhance the lipophilicity of the compound, facilitating membrane penetration and increasing antimicrobial efficacy.
- Research Findings : In vitro studies demonstrated that compounds with similar structures exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Neuropharmacological Effects
The piperazine scaffold is associated with various neuropharmacological activities, including anxiolytic and antidepressant effects. Research indicates that modifications on the piperazine ring can significantly impact these activities.
- Clinical Relevance : A derivative with a similar structure was tested in animal models for its anxiolytic properties, showing promise in reducing anxiety-like behaviors in rodents .
Data Table of Biological Activities
The mechanisms by which 1-(4-fluorobenzenecarbothioyl)-4-methylpiperazine exerts its biological effects are under investigation but may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit proteases involved in cancer progression.
- Membrane Disruption : Enhanced lipophilicity allows for better penetration into microbial membranes.
- Receptor Modulation : Interaction with neurotransmitter receptors could mediate neuropharmacological effects.
Q & A
What are the established synthetic routes for 1-(4-fluorobenzenecarbothioyl)-4-methylpiperazine, and what critical parameters influence yield and purity?
Methodological Answer:
The synthesis typically involves reacting 4-methylpiperazine with 4-fluorobenzenecarbothioyl chloride under basic conditions. Key steps include:
- Nucleophilic Acylation: Use anhydrous dichloromethane (DCM) as a solvent and N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the thioacyl chloride .
- Purification: Post-reaction, crystallization with diethyl ether or flash chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended to isolate the product. Yield optimization depends on stoichiometric ratios (1:1.5 for piperazine:thioacyl chloride) and temperature control (0–5°C during addition, room temperature for stirring) .
How can researchers resolve contradictory data on the biological activity of 1-(4-fluorobenzenecarbothioyl)-4-methylpiperazine across studies?
Methodological Answer:
Contradictions often arise from differences in assay conditions or structural analogs. To address this:
- Standardize Assays: Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and concentrations (e.g., 1–100 µM dose-response curves).
- Control Structural Variables: Compare activity with analogs lacking the 4-fluoro or carbothioyl group (e.g., N-benzyl derivatives) to isolate pharmacophore contributions .
- Validate via Orthogonal Methods: Confirm enzyme inhibition (e.g., IC₅₀) using both fluorescence polarization and calorimetry to rule out assay-specific artifacts .
What advanced analytical techniques are essential for characterizing 1-(4-fluorobenzenecarbothioyl)-4-methylpiperazine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies regioselectivity of the carbothioyl group. Key signals:
- Piperazine methyl protons: δ 2.3–2.5 ppm (singlet).
- Aromatic fluorine coupling: ¹⁹F NMR at δ -110 to -115 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error (expected m/z: calculated for C₁₂H₁₄FN₃S: 268.0918).
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., thioamide S···H-N piperazine) for stability studies .
How can reaction conditions be optimized to improve the scalability of this compound’s synthesis?
Methodological Answer:
- Solvent Screening: Replace DCM with tetrahydrofuran (THF) for better solubility of intermediates at higher concentrations (>0.5 M).
- Catalytic Efficiency: Test Lewis acids like ZnCl₂ (5 mol%) to accelerate acylation kinetics .
- Continuous Flow Reactors: Implement microfluidic systems for precise temperature control (±2°C) and reduced reaction times (2 hours vs. 12 hours batch) .
What safety protocols are critical when handling 1-(4-fluorobenzenecarbothioyl)-4-methylpiperazine?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods with >100 fpm airflow to prevent inhalation .
- Toxicity Mitigation: Acute toxicity (LD₅₀ rat oral: ~300 mg/kg) necessitates strict waste disposal via incineration (≥1000°C) to avoid environmental release .
- Storage: Store under argon at -20°C in amber vials to prevent photodegradation and moisture absorption .
What strategies are recommended for studying the stability and reactivity of this compound under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS; carbothioyl groups may hydrolyze to carboxylic acids under basic conditions .
- Oxidative Resistance: Expose to H₂O₂ (1 mM) and track sulfoxide/sulfone byproducts using TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .
How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding poses against targets (e.g., 5-HT₂C receptors). Prioritize derivatives with ΔG < -8 kcal/mol .
- QSAR Studies: Corrogate substituent effects (e.g., electron-withdrawing -F vs. -CH₃) on bioactivity using Hammett σ constants and CoMFA models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
